molecular formula C22H37N3O7 B12417408 BCN-PEG4-hydrazide

BCN-PEG4-hydrazide

Cat. No.: B12417408
M. Wt: 455.5 g/mol
InChI Key: IYCQJGJIYDHELJ-YOFSQIOKSA-N
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Description

BCN-PEG4-hydrazide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a heterobifunctional compound containing a terminal hydrazide group and a bicyclo[6.1.0]non-4-yne (BCN) group linked through a linear PEG chain. This compound is known for its role in bio-conjugation and click chemistry, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

BCN-PEG4-hydrazide is synthesized through a series of chemical reactions involving the coupling of a BCN group with a PEG chain terminated with a hydrazide group. The synthesis typically involves the following steps:

    Activation of PEG: The PEG chain is activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) to form an NHS ester.

    Coupling with Hydrazide: The activated PEG chain is then reacted with hydrazine to form the PEG-hydrazide.

    Coupling with BCN: Finally, the PEG-hydrazide is coupled with a BCN derivative to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods such as NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

BCN-PEG4-hydrazide undergoes various chemical reactions, including:

    Click Chemistry Reactions: It participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups. .

    Substitution Reactions: The hydrazide group can react with aldehydes and ketones to form hydrazones.

Common Reagents and Conditions

    CuAAC Reactions: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

    SPAAC Reactions: These reactions do not require a catalyst and can proceed under mild conditions.

    Hydrazone Formation: This reaction typically occurs under acidic conditions using reagents such as acetic acid

Major Products

    CuAAC Reactions: The major products are triazoles formed by the cycloaddition of azides and alkynes.

    SPAAC Reactions: The major products are also triazoles, but the reaction is strain-promoted and does not require a catalyst.

    Hydrazone Formation: The major products are hydrazones formed by the reaction of hydrazides with aldehydes or ketones

Scientific Research Applications

BCN-PEG4-hydrazide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins.

    Biology: It is used in bio-conjugation techniques to label and track biomolecules.

    Industry: It is used in the development of advanced materials and nanotechnology

Mechanism of Action

BCN-PEG4-hydrazide exerts its effects through its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This mechanism allows for the selective degradation of specific proteins within cells .

Comparison with Similar Compounds

BCN-PEG4-hydrazide is unique due to its combination of a BCN group and a PEG4-hydrazide linker. Similar compounds include:

    DBCO-PEG4-hydrazide: Contains a dibenzocyclooctyne (DBCO) group instead of a BCN group.

    Azido-PEG4-hydrazide: Contains an azide group instead of a BCN group.

    Alkyne-PEG4-hydrazide: Contains an alkyne group instead of a BCN group.

The uniqueness of this compound lies in its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a catalyst, making it highly efficient for bio-conjugation applications .

Properties

Molecular Formula

C22H37N3O7

Molecular Weight

455.5 g/mol

IUPAC Name

[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C22H37N3O7/c23-25-21(26)7-9-28-11-13-30-15-16-31-14-12-29-10-8-24-22(27)32-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17,23H2,(H,24,27)(H,25,26)/t18-,19+,20?

InChI Key

IYCQJGJIYDHELJ-YOFSQIOKSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)NN)CCC#C1

Origin of Product

United States

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